molecular formula C9H12O2 B2518238 4-(2-Hydroxypropan-2-yl)phenol CAS No. 2948-47-2

4-(2-Hydroxypropan-2-yl)phenol

Cat. No. B2518238
CAS RN: 2948-47-2
M. Wt: 152.193
InChI Key: PMZXHWXCHFTBFZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)phenol is a petrochemical that is obtained from the hydrolysis of phenol . It has a CAS Number of 2948-47-2 and a molecular weight of 152.19 . It can be used as a stabilizer for polymers and has been shown to selectively stabilize polystyrene and polypropylene .


Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxypropan-2-yl)phenol contains a hydroxypropan-2-yl group and a hydroxyphenyl substituent . The InChI Code is 1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 .


Physical And Chemical Properties Analysis

4-(2-Hydroxypropan-2-yl)phenol has a melting point of 174.1-174.8 °C and a boiling point of 150 °C (Press: 5 Torr) . Its density is predicted to be 1.122±0.06 g/cm3 . The pKa is predicted to be 10.01±0.26 .

Scientific Research Applications

Biodegradation and Environmental Impact

Microorganisms play a crucial role in the removal of 4-(2-Hydroxypropan-2-yl)phenol (BPA) from the environment. BPA-degrading strains have been isolated from water, soil, and wastewater treatment systems. Bacterial metabolism primarily drives BPA degradation, although fungi and algae also contribute. Researchers have extensively studied the metabolites produced during aerobic BPA degradation, leading to proposed degradation pathways. Enzymes and genes involved in BPA degradation are also investigated .

Stabilizer for Polymers

4-(2-Hydroxypropan-2-yl)phenol is obtained from the hydrolysis of phenol. It serves as a stabilizer for polymers, selectively stabilizing materials like polystyrene and polypropylene. Its role in enhancing polymer properties makes it valuable in industrial applications .

Organic Synthesis

Due to its dual nature (both alcohol and phenol properties), 4-(2-Hydroxypropan-2-yl)phenol participates in various organic reactions. It reacts with acids to form esters and undergoes substitution reactions with acids, bases, and halogens. Researchers utilize it in alcohol and phenol activation reactions in synthetic chemistry .

Mechanism of Action

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXHWXCHFTBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021805
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2948-47-2
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-acetylphenyl acetate (250 mg, 1.4 mmol) in anhydrous THF (5 mL) cooled to −10° C. under nitrogen was added 3M methylmagnesium chloride solution in THF (2.81 mL, 8.42 mmol) over 10 minutes, keeping the internal temperature below −5° C. The resulting pale yellow solution was allowed to warm to room temperature for 5 hours. The reaction mixture was cooled in an ice bath and quenched with saturated aqueous ammonium chloride solution (20 mL). The resulting clear solution was extracted with EtOAc (2×50 mL). The combined organic extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo. The solid residue was purified by silica gel column chromatography eluting with 10-50% EtOAc in heptanes to afford the title compound as white solid (100 mg, 47%).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 mL
Type
solvent
Reaction Step Two
Yield
47%

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